
Decitabin-Isomer 2 (beta-Isomer)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decitabine Impurity 2 (beta-Isomer) is a chemical compound with the molecular formula C22H24O6 and a molecular weight of 384.43 g/mol . It is an impurity of Decitabine, a drug used in the treatment of myelodysplastic syndromes and acute myeloid leukemia. The beta-isomer of Decitabine Impurity 2 is one of the stereoisomers of the compound, which can have different physical and chemical properties compared to other isomers.
Wissenschaftliche Forschungsanwendungen
Decitabine Impurity 2 (beta-Isomer) has several scientific research applications. In chemistry, it is used as a reference standard for the analysis and quality control of Decitabine . In biology and medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of Decitabine by studying its impurities. Additionally, it is used in the development of analytical methods for detecting and quantifying impurities in pharmaceutical formulations . In the industry, it plays a role in ensuring the safety and efficacy of Decitabine-based drugs .
Wirkmechanismus
Target of Action
The primary target of Decitabine Impurity 2 (beta-Isomer) is DNA methyltransferases . These enzymes are responsible for adding a methyl group to the DNA molecule, which can significantly affect gene expression .
Mode of Action
Decitabine Impurity 2 (beta-Isomer) is a nucleoside analogue that integrates into cellular DNA and inhibits the action of DNA methyltransferases . This leads to global hypomethylation and corresponding alterations in gene expression .
Biochemical Pathways
The primary biochemical pathway affected by Decitabine Impurity 2 (beta-Isomer) is DNA methylation . By inhibiting DNA methyltransferases, Decitabine Impurity 2 (beta-Isomer) prevents the addition of a methyl group to the DNA molecule, leading to hypomethylation . This hypomethylation can result in the expression of previously silent tumor suppressor genes .
Pharmacokinetics
It is known that the compound is incorporated into dna upon replication . This suggests that its bioavailability and distribution within the body may be influenced by the rate of cell division .
Result of Action
The primary result of the action of Decitabine Impurity 2 (beta-Isomer) is the induction of DNA hypomethylation and corresponding alterations in gene expression . This can lead to the expression of previously silent tumor suppressor genes, which can inhibit the proliferation of cancerous cells .
Action Environment
The action of Decitabine Impurity 2 (beta-Isomer) is division-dependent, meaning the cells have to divide in order for the pharmaceutical to act . Therefore, cancer cells which divide much more rapidly than most other cells in the body will be more severely affected by Decitabine Impurity 2 (beta-Isomer) just because they replicate more .
Biochemische Analyse
Biochemical Properties
Decitabine Impurity 2 (beta-Isomer) plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with DNA methyltransferases, which are enzymes responsible for adding methyl groups to DNA. This interaction can inhibit the activity of DNA methyltransferases, leading to changes in DNA methylation patterns. Additionally, Decitabine Impurity 2 (beta-Isomer) can interact with cytidine deaminase, an enzyme involved in the deamination of cytidine and its analogs. These interactions can affect the stability and activity of the compound in biochemical reactions .
Cellular Effects
Decitabine Impurity 2 (beta-Isomer) has significant effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate T-cell homeostasis and restore immune tolerance in immune thrombocytopenia by promoting the generation and differentiation of regulatory T cells and inhibiting the activation of STAT3 . These effects can lead to changes in the immune response and overall cellular function.
Molecular Mechanism
The molecular mechanism of Decitabine Impurity 2 (beta-Isomer) involves its incorporation into DNA, where it acts as a nucleoside analog. Once incorporated, it can inhibit DNA methyltransferases, leading to DNA hypomethylation and subsequent changes in gene expression. At high doses, Decitabine Impurity 2 (beta-Isomer) can produce DNA adducts that result in DNA synthesis arrest and cytotoxicity. At lower doses, it can induce gene reactivation and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Decitabine Impurity 2 (beta-Isomer) can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the immunomodulatory effects of decitabine, including its impurities, can be sustained over time, leading to prolonged responses in certain conditions such as immune thrombocytopenia . Additionally, the compound’s stability in various experimental conditions can affect its efficacy and potency.
Dosage Effects in Animal Models
The effects of Decitabine Impurity 2 (beta-Isomer) can vary with different dosages in animal models. At lower doses, the compound may exhibit immunomodulatory effects, while higher doses can lead to cytotoxicity and adverse effects. For example, in studies involving myelodysplastic syndromes, decitabine and its impurities have been shown to induce DNA hypomethylation and alter gene expression at therapeutic doses, while higher doses can result in myelosuppression and other toxic effects .
Metabolic Pathways
Decitabine Impurity 2 (beta-Isomer) is involved in several metabolic pathways, including those mediated by cytidine deaminase and deoxycytidine kinase. These enzymes play a crucial role in the activation and inactivation of the compound. Cytidine deaminase can deaminate the compound, leading to its inactivation, while deoxycytidine kinase can phosphorylate it, converting it into its active form . These metabolic pathways can influence the compound’s efficacy and stability in biological systems.
Transport and Distribution
The transport and distribution of Decitabine Impurity 2 (beta-Isomer) within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported into cells via nucleoside transporters, where it is subsequently phosphorylated by kinases to generate its active form. Once inside the cell, the compound can be distributed to different cellular compartments, including the nucleus, where it exerts its effects on DNA methylation and gene expression .
Subcellular Localization
Decitabine Impurity 2 (beta-Isomer) is primarily localized in the nucleus, where it interacts with DNA and DNA methyltransferases. The compound’s subcellular localization is crucial for its activity, as it needs to be incorporated into DNA to exert its effects. Additionally, the compound may undergo post-translational modifications that direct it to specific nuclear compartments, further influencing its activity and function .
Vorbereitungsmethoden
The preparation of Decitabine Impurity 2 (beta-Isomer) involves the re-crystallization of a mixture of decitabine intermediate alpha-isomer and beta-isomer. This process aims to enrich the beta-isomer content through the use of specific solvents . The synthetic route typically involves the use of 2’-deoxy-3’,5’-di-(O-chloro-benzoyl)-D-ribofuranose and 4-amino-S-triazine-2(1H)-one as starting materials . The industrial production of this compound focuses on achieving high purity and yield while maintaining cost-effectiveness .
Analyse Chemischer Reaktionen
Decitabine Impurity 2 (beta-Isomer) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols .
Vergleich Mit ähnlichen Verbindungen
Decitabine Impurity 2 (beta-Isomer) can be compared with other impurities of Decitabine, such as Decitabine Impurity 1 (alpha-Isomer), Decitabine Impurity 7, and Decitabine Impurity 10 . Each of these impurities has unique structural and chemical properties that can influence their behavior and effects. The beta-isomer is distinct due to its specific stereochemistry, which can affect its reactivity and interactions with biological molecules . Understanding these differences is crucial for the development and quality control of Decitabine-based pharmaceuticals .
Eigenschaften
CAS-Nummer |
78185-65-6 |
|---|---|
Molekularformel |
C22H24O6 |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
[(2R,3S,5R)-5-methoxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C22H24O6/c1-14-4-8-16(9-5-14)21(23)26-13-19-18(12-20(25-3)27-19)28-22(24)17-10-6-15(2)7-11-17/h4-11,18-20H,12-13H2,1-3H3/t18-,19+,20+/m0/s1 |
InChI-Schlüssel |
MTMWQYDEGWXCTH-XUVXKRRUSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)OC)OC(=O)C3=CC=C(C=C3)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)OC)OC(=O)C3=CC=C(C=C3)C |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


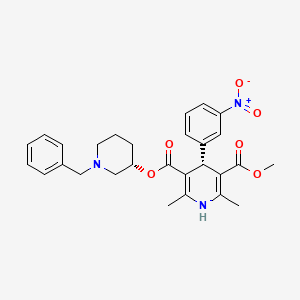
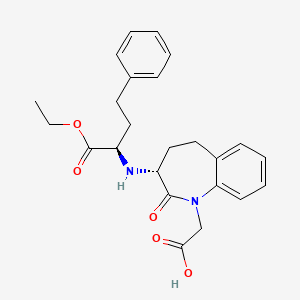
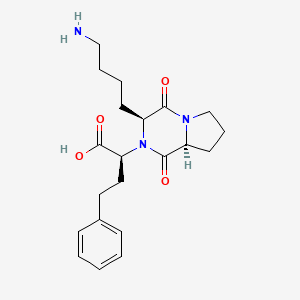
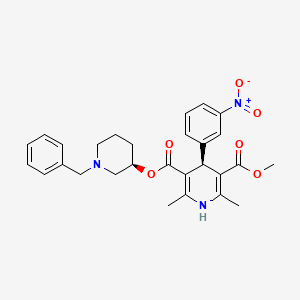
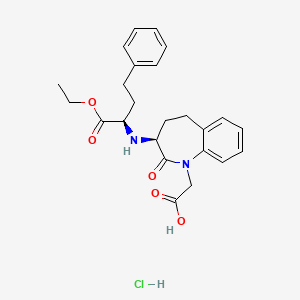
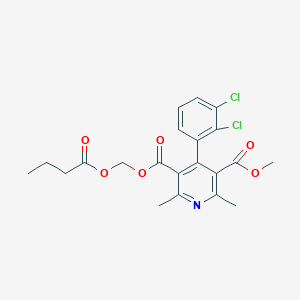
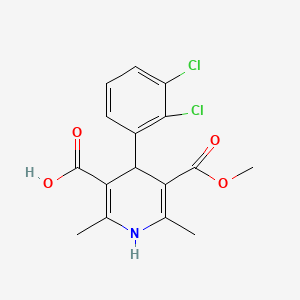
![4-tert-butyl-N-[6-[2-[6-[(4-tert-butylphenyl)sulfonylamino]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxyethoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide](/img/structure/B601009.png)
![2-[3-(1-Cyano-1-methylethyl)-5-(hydroxymethyl)phenyl]-2-methylpropanenitrile](/img/structure/B601011.png)

![2-[3-(2-Cyanopropan-2-yl)-2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]acetic acid](/img/structure/B601013.png)
